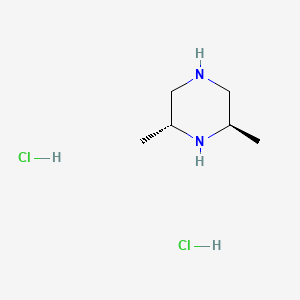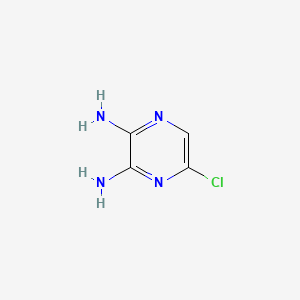
5-Chloropyrazine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyrazine-2,3-diamine is a chemical compound with the CAS Number: 1259479-81-6 . It has a molecular weight of 144.56 . The IUPAC name for this compound is 5-chloro-2,3-pyrazinediamine .
Molecular Structure Analysis
The molecular formula of 5-Chloropyrazine-2,3-diamine is C4H5ClN4 . The InChI code for this compound is 1S/C4H5ClN4/c5-2-1-8-3 (6)4 (7)9-2/h1H, (H2,6,8) (H2,7,9) .Physical And Chemical Properties Analysis
5-Chloropyrazine-2,3-diamine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Applications De Recherche Scientifique
Halogen/Halogen Displacement in Heterocycles
Research has explored the halogen/halogen displacement reactions involving chloropyrazine and derivatives thereof. A study by Schlosser & Cottet (2002) demonstrated the conversion of chloropyridines and chloropyrazines to their bromo and iodo counterparts using silyl-mediated reactions, highlighting the chemical versatility of chloropyrazine derivatives in synthesizing various heterocycles Schlosser & Cottet, 2002.
Synthesis and Antibacterial Activities
Tribak et al. (2018) explored the cyclocondensation of 5-Chlorosatin derivatives, leading to the synthesis of heterocycles with good antibacterial activity against Bacillus cereus and Staphylococcus aureus. This study exemplifies the potential of 5-Chloropyrazine-2,3-diamine derivatives in developing new antibacterial agents Tribak et al., 2018.
Antimycobacterial Activity
A notable application of 5-Chloropyrazine-2,3-diamine derivatives is in the synthesis of compounds with significant in vitro activity against Mycobacterium tuberculosis. Zítko et al. (2013) synthesized and tested a series of 5-chloro-N-phenylpyrazine-2-carboxamides, revealing substantial antimycobacterial activity, which highlights the potential for developing new treatments for tuberculosis Zítko et al., 2013.
Interaction with DNA
The binding affinity of amiloride, a derivative of 5-Chloropyrazine-2,3-diamine, for thymine bases opposite abasic sites in DNA duplexes demonstrates its potential in fluorescence detection of thymidine-related single-nucleotide polymorphisms (SNPs). This application is crucial for advances in genetic testing and diagnostics Zhao et al., 2006.
Synthesis of Novel Heterocyclic Compounds
Mederski et al. (2003) reported the preparation of 5-Chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, showcasing the utility of 5-Chloropyrazine-2,3-diamine in creating diverse heterocyclic structures with potential pharmaceutical applications Mederski et al., 2003.
Safety And Hazards
The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water in case of contact with eyes .
Orientations Futures
While specific future directions for 5-Chloropyrazine-2,3-diamine are not available, related compounds such as desalination membranes formed by interfacial polymerization (IP) have been identified as promising areas for future research . The real-world application of such membranes is still hampered by several technical obstacles, and substantial progress in understanding polyamide formation mechanisms and the development of new IP strategies could potentially lead to the redesign of these membranes .
Propriétés
IUPAC Name |
5-chloropyrazine-2,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASZPECEAGTOIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743674 |
Source


|
| Record name | 5-Chloropyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloropyrazine-2,3-diamine | |
CAS RN |
1259479-81-6 |
Source


|
| Record name | 5-Chloropyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

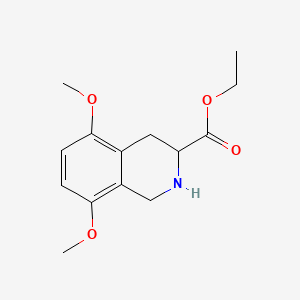
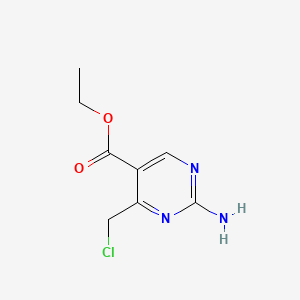
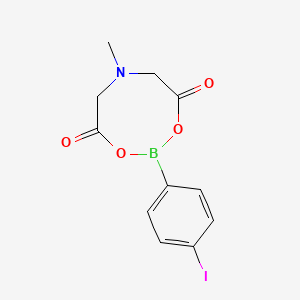
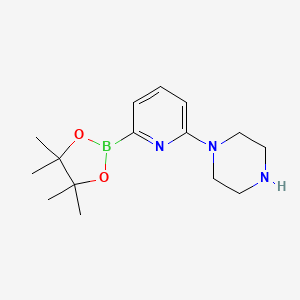
![tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B596224.png)

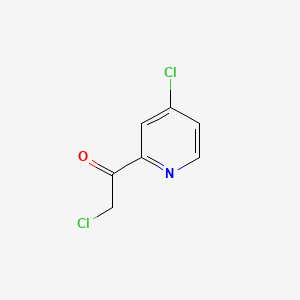

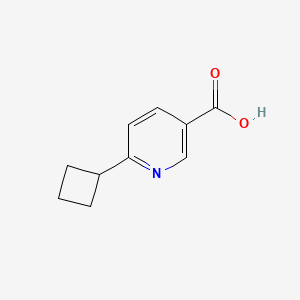

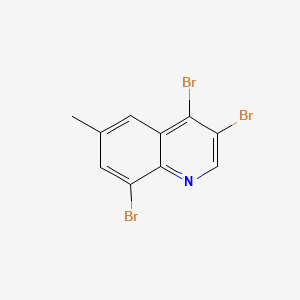
![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B596237.png)
![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)
